molecular formula C10H13NO4 B11761445 3,4,5-Trimethoxybenzaldoxime CAS No. 65567-36-4

3,4,5-Trimethoxybenzaldoxime

Cat. No.: B11761445
CAS No.: 65567-36-4
M. Wt: 211.21 g/mol
InChI Key: QVZGKUBQTJBLKI-WDZFZDKYSA-N
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Description

(E)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDROXYLAMINE is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a methylenehydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDROXYLAMINE typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDROXYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Halogenated derivatives of the trimethoxyphenyl group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDROXYLAMINE involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group can facilitate binding to hydrophobic pockets, while the imine or hydroxylamine moiety can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar structural features but different functional groups.

    1,3,5-Trimethoxybenzene: Shares the trimethoxyphenyl group but lacks the imine or hydroxylamine moiety.

Uniqueness

(E)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDROXYLAMINE is unique due to the presence of both the trimethoxyphenyl group and the methylenehydroxylamine moiety

Properties

CAS No.

65567-36-4

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(NZ)-N-[(3,4,5-trimethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C10H13NO4/c1-13-8-4-7(6-11-12)5-9(14-2)10(8)15-3/h4-6,12H,1-3H3/b11-6-

InChI Key

QVZGKUBQTJBLKI-WDZFZDKYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N\O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NO

Origin of Product

United States

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